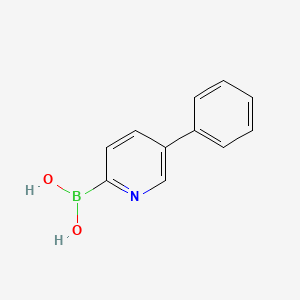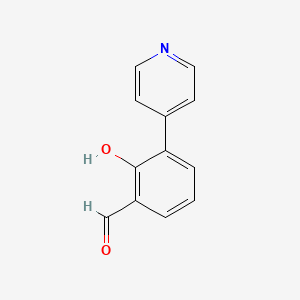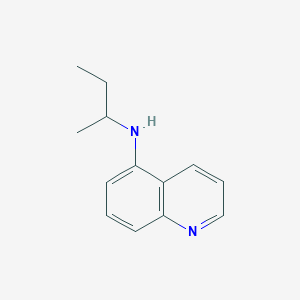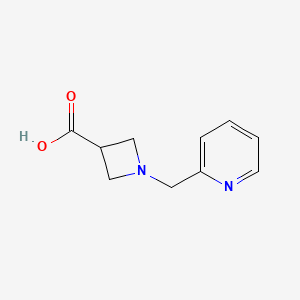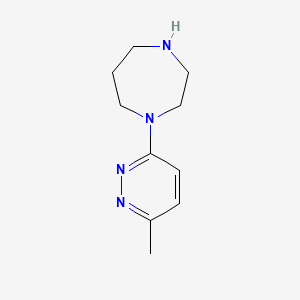
1-(6-Methylpyridazin-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridazin-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring fused with a pyridazine ring, which is methyl-substituted at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane typically involves the reaction of 6-methylpyridazine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with 6-methylpyridazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridazin-3-yl)piperidin-4-amine: Shares the pyridazine ring but has a piperidine ring instead of a diazepane ring.
1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: Contains a pyrrolidine ring and a hydroxyl group.
Uniqueness
1-(6-Methylpyridazin-3-yl)-1,4-diazepane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its diazepane ring provides a different spatial arrangement and electronic environment compared to similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(6-methylpyridazin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N4/c1-9-3-4-10(13-12-9)14-7-2-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |
InChI Key |
RCPGWBRVUXPUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
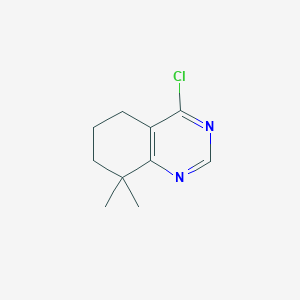
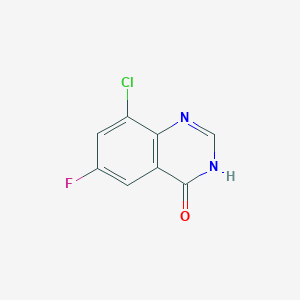
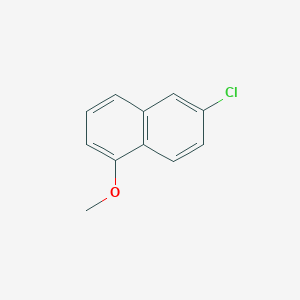

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
